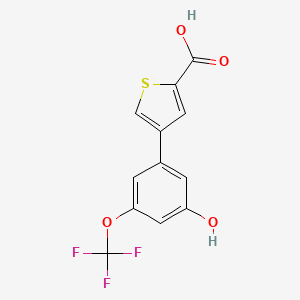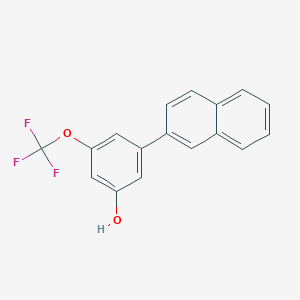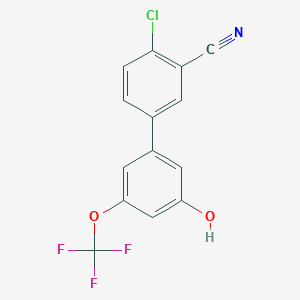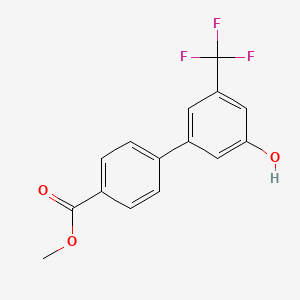
5-(4-Methoxycarbonylphenyl)-3-trifluoromethylphenol, 95%
Descripción general
Descripción
5-(4-Methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% (5-MCPT-95) is an important organic compound that has been used in a variety of scientific research applications. It is a member of the phenol family and has a wide range of applications in both organic and inorganic chemistry. 5-MCPT-95 is a useful reagent for the synthesis of various compounds and has been used in the synthesis of a variety of compounds, including drugs, dyes, and polymers. In addition, 5-MCPT-95 has been used in the development of new catalysts and in the study of the mechanism of action of various drugs.
Mecanismo De Acción
The mechanism of action of 5-(4-Methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% is not yet fully understood. However, it is known that the compound has a strong affinity for a variety of compounds, including proteins, nucleic acids, and small molecules. It is believed that 5-(4-Methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% binds to these compounds, forming complexes that can then interact with other molecules in the cell. This interaction can result in a variety of biological effects, including the regulation of gene expression, protein synthesis, and enzyme activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% are not yet fully understood. However, it is known that the compound has a strong affinity for a variety of compounds, including proteins, nucleic acids, and small molecules. It is believed that 5-(4-Methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% binds to these compounds, forming complexes that can then interact with other molecules in the cell. This interaction can result in a variety of biological effects, including the regulation of gene expression, protein synthesis, and enzyme activity. In addition, 5-(4-Methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(4-Methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments include its high yield, its low toxicity, and its ability to form complexes with a variety of compounds. In addition, 5-(4-Methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% is relatively inexpensive and readily available. However, there are some limitations to its use in laboratory experiments. For example, 5-(4-Methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% is not very soluble in water and is not stable in organic solvents. In addition, the compound can be difficult to purify and can form complexes with other compounds, making it difficult to isolate the desired compound.
Direcciones Futuras
The potential future applications of 5-(4-Methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% are numerous. Further research is needed to better understand the biochemical and physiological effects of the compound and to develop new catalysts and methods for its synthesis. In addition, further research is needed to explore the potential use of 5-(4-Methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% as a drug delivery system and to develop new methods for its purification and isolation. Finally, further research is needed to explore the potential use of 5-(4-Methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% in the development of new drugs and other compounds.
Métodos De Síntesis
5-(4-Methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% can be synthesized in the laboratory using a variety of methods. The most common method is the reaction of 4-methoxycarbonylphenol with trifluoromethyl chloride in the presence of a catalyst, such as pyridine. The reaction produces a mixture of 5-(4-Methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% and 4-methoxycarbonylphenol, which can be separated by column chromatography. The yield of 5-(4-Methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% is typically high, with yields of up to 95%.
Aplicaciones Científicas De Investigación
5-(4-Methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including drugs, dyes, and polymers. In addition, 5-(4-Methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% has been used in the development of new catalysts and in the study of the mechanism of action of various drugs. 5-(4-Methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% has also been used in the synthesis of a variety of organic compounds, including amino acids and peptides.
Propiedades
IUPAC Name |
methyl 4-[3-hydroxy-5-(trifluoromethyl)phenyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-21-14(20)10-4-2-9(3-5-10)11-6-12(15(16,17)18)8-13(19)7-11/h2-8,19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKWUQMBGQSQQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686658 | |
| Record name | Methyl 3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxycarbonylphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261964-99-1 | |
| Record name | Methyl 3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



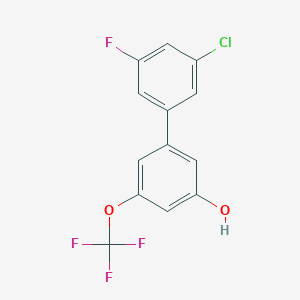


![5-[Benzo(b)thiophen-2-yl]-3-trifluoromethylphenol, 95%](/img/structure/B6384468.png)
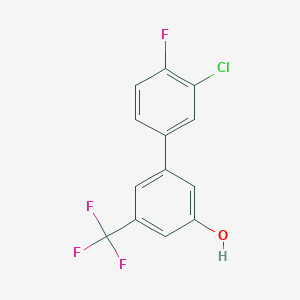
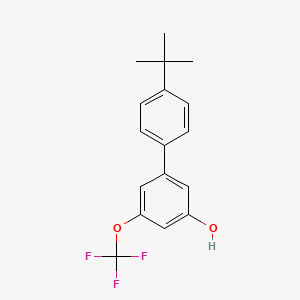
![5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384484.png)
